molecular formula C16H13ClN4O B11449442 6-(4-chlorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one

6-(4-chlorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one

Cat. No.: B11449442
M. Wt: 312.75 g/mol
InChI Key: GCRZOSSHBULBEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-chlorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a 1,2,4-triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms The compound also features a 4-chlorobenzyl group and a phenylamino group attached to the triazine ring

Preparation Methods

The synthesis of 6-(4-chlorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-chlorobenzyl chloride, phenylamine, and cyanuric chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as dimethylformamide or acetonitrile. The reaction temperature is typically maintained between 50-100°C.

    Synthetic Route: The synthetic route involves the nucleophilic substitution of cyanuric chloride with phenylamine to form an intermediate product. This intermediate is then reacted with 4-chlorobenzyl chloride to yield the final product, this compound.

Chemical Reactions Analysis

6-(4-chlorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include triazine derivatives with additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced triazine derivatives.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom in the 4-chlorobenzyl group is replaced by other functional groups. Common reagents for substitution reactions include nucleophiles such as amines, thiols, and alkoxides.

Scientific Research Applications

6-(4-chlorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex triazine derivatives. It is also employed in the development of new materials with unique properties.

    Biology: In biological research, the compound is studied for its potential as an inhibitor of specific enzymes and proteins. It has shown promise in the inhibition of kinases and other regulatory proteins.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Its ability to inhibit specific molecular targets makes it a candidate for drug development.

    Industry: In industrial applications, the compound is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(4-chlorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound binds to the active sites of enzymes and proteins, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic or biological effects. The molecular targets of this compound include kinases, proteases, and other regulatory proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

6-(4-chlorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one can be compared with other similar compounds, such as:

    6-(4-methylbenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one: This compound has a methyl group instead of a chlorine atom in the benzyl group. The presence of the methyl group can affect the compound’s reactivity and biological activity.

    6-(4-bromobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one: The bromine atom in this compound can influence its chemical properties and interactions with molecular targets.

    6-(4-fluorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one: The fluorine atom can enhance the compound’s stability and binding affinity to specific targets.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H13ClN4O

Molecular Weight

312.75 g/mol

IUPAC Name

3-anilino-6-[(4-chlorophenyl)methyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C16H13ClN4O/c17-12-8-6-11(7-9-12)10-14-15(22)19-16(21-20-14)18-13-4-2-1-3-5-13/h1-9H,10H2,(H2,18,19,21,22)

InChI Key

GCRZOSSHBULBEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.